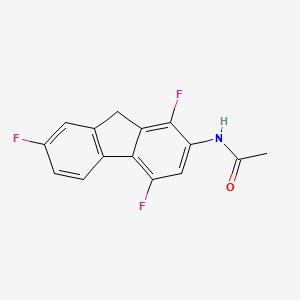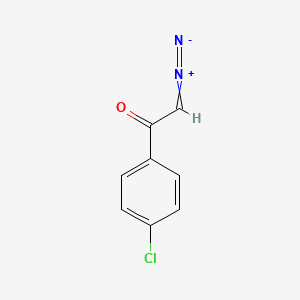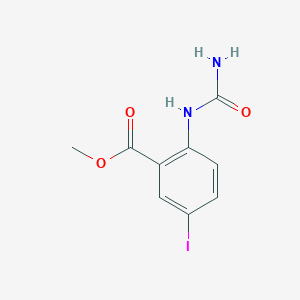
sec-Butyl N-(3-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.687 g/mol . It is also known by other names such as (RS)-sec-butyl 3-chlorocarbanilate and butan-2-yl N-(3-chlorophenyl)carbamate . This compound is characterized by its density of 1.193 g/cm³ and a boiling point of 269.4°C at 760 mmHg .
Vorbereitungsmethoden
The synthesis of Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester typically involves the reaction of 3-chloroaniline with sec-butyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or distillation to obtain the desired ester.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, industrial processes may incorporate continuous flow reactors to enhance efficiency and reduce production time.
Analyse Chemischer Reaktionen
Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or alcohols. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in the development of drugs for treating various diseases.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolism.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester can be compared with other similar compounds, such as:
Carbamic acid, N-(4-chlorophenyl)-, 1-methylpropyl ester: This compound has a similar structure but with a chlorine atom at the para position instead of the meta position.
Carbamic acid, N-(3-bromophenyl)-, 1-methylpropyl ester: This compound has a bromine atom instead of a chlorine atom at the meta position.
Carbamic acid, N-(3-chlorophenyl)-, 1-ethylpropyl ester: This compound has an ethyl group instead of a methyl group in the ester moiety.
The uniqueness of Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester lies in its specific substitution pattern, which influences its reactivity and biological activity. The presence of the chlorine atom at the meta position and the sec-butyl ester group contribute to its distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
2164-13-8 |
|---|---|
Molekularformel |
C11H14ClNO2 |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
butan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-3-8(2)15-11(14)13-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
CURLHBZYTFVCRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)NC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)

![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)




